1-(4-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(4-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrrole core, makes it an interesting subject for scientific research.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-7-fluoro-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c1-3-25-13-7-4-11(5-8-13)17-16-18(23)14-10-12(21)6-9-15(14)26-19(16)20(24)22(17)2/h4-10,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIKMAOYIZDSGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C)OC4=C(C3=O)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multicomponent reactions. One efficient method involves the use of a multicomponent process to obtain diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones . This process can be optimized to achieve high yields and purity. Industrial production methods may involve similar multicomponent reactions but on a larger scale, with careful control of reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and ethoxyphenyl positions, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 1-(4-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of chromeno-pyrrole have shown effectiveness against breast and lung cancer cell lines by targeting specific cellular pathways involved in tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating its potential as a lead compound in the development of new antibiotics. The presence of the ethoxy and fluoro substituents is believed to enhance its bioactivity by improving solubility and stability in biological systems .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been explored for anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Synthesis and Chemical Applications
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique chromeno-pyrrole framework allows chemists to create more complex structures through various synthetic pathways. Recent advancements in multicomponent reactions have facilitated the efficient synthesis of libraries of related compounds, demonstrating high yields and purity .
Material Science
Development of Novel Materials
The unique electronic properties of this compound make it suitable for applications in material science. It has been utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable charge transport characteristics . The incorporation of this compound into polymer matrices has shown promise in enhancing the performance of electronic devices.
Case Study 1: Anticancer Research
A study conducted on a series of chromeno-pyrrole derivatives found that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Testing
In a screening assay against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibitory effects with minimum inhibitory concentrations comparable to standard antibiotics. This suggests its potential application as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 1-(4-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno-pyrrole derivatives and pyrrole-containing compounds. These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activity and applications.
List of Similar Compounds
- Pyrrolo[2,3-d]pyrimidines
- Pyrrolo[2,3-b]pyridines
- Other chromeno-pyrrole derivatives
Biological Activity
The compound 1-(4-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Structural Features
The molecular formula of This compound is with a molecular weight of approximately 373.42 g/mol. The compound features a chromeno-pyrrole core structure, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H22FNO4 |
| Molecular Weight | 373.42 g/mol |
| Key Functional Groups | Ethoxy, Fluoro |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Chromeno-Pyrrole Core : Utilizing a multi-component reaction involving aryl aldehydes and appropriate dioxo compounds.
- Substitution Reactions : Introducing the ethoxy and fluoro groups through electrophilic aromatic substitution.
This method allows for the production of various derivatives with potential biological activities under mild conditions, facilitating easy product isolation through crystallization without the need for extensive chromatography .
Preliminary studies suggest that This compound may interact with specific biological targets such as enzymes or receptors. Its mechanism might involve:
- Enzyme Inhibition : Potentially inhibiting enzymes involved in disease pathways.
- Receptor Modulation : Modulating receptor activity linked to inflammatory or oncological processes.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar chromeno-pyrrole structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have shown that related pyrrole derivatives exhibit potent effects against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .
| Biological Activity | Effectiveness |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Effective against several pathogens |
Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of chromeno-pyrrole derivatives reported that compounds similar to This compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Study 2: Antimicrobial Activity
In vitro tests conducted on various pyrrole derivatives indicated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed minimum inhibitory concentrations (MIC) as low as 5 µg/mL for some derivatives, highlighting the potential of this class of compounds in treating bacterial infections .
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR verifies substituent positions and ring fusion patterns (e.g., aromatic proton splitting in the chromeno ring) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 424.15) .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
What strategies elucidate 3D conformation and biological interactions?
Q. Advanced
- X-ray crystallography : Resolves bond angles and dihedral angles in the chromeno-pyrrole core, revealing steric clashes or hydrogen-bonding motifs .
- Molecular dynamics (MD) simulations : Predict conformational flexibility in aqueous or membrane environments .
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to immobilized targets (e.g., kinases) .
What biological targets/pathways are implicated in its pharmacological effects?
Basic
Preliminary studies suggest activity against:
- Kinases : Inhibition of MAPK or PI3K pathways via ATP-binding site competition .
- Cyclooxygenases (COX) : Anti-inflammatory effects through prostaglandin suppression .
- Apoptotic regulators : Upregulation of pro-apoptotic proteins (e.g., Bax) in cancer models .
How can solubility and bioavailability challenges be addressed preclinically?
Q. Advanced
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoparticle encapsulation : Use lipid-based carriers to improve plasma half-life .
- Salt formation : Prepare hydrochloride or sodium salts to modulate crystallinity .
What computational approaches predict reactivity and metabolism?
Q. Advanced
- Density functional theory (DFT) : Models electron distribution to predict sites of oxidation (e.g., ethoxy group demethylation) .
- QSAR models : Correlate substituent properties (e.g., logP) with metabolic clearance rates .
- CYP450 docking : Simulate interactions with cytochrome P450 enzymes to identify potential metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
